molecular formula C14H18O3 B8518085 5-Oxo-1-phenylhexan-3-yl acetate CAS No. 62627-08-1

5-Oxo-1-phenylhexan-3-yl acetate

Cat. No.: B8518085
CAS No.: 62627-08-1
M. Wt: 234.29 g/mol
InChI Key: LQWLTOFTKCGGHD-UHFFFAOYSA-N
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Description

5-Oxo-1-phenylhexan-3-yl acetate is an organic compound featuring a six-carbon backbone (hexan) with a ketone group at position 5, a phenyl group at position 1, and an acetate ester at position 3. Its structure combines aromatic (phenyl) and carbonyl (ketone, ester) functionalities, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

62627-08-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(5-oxo-1-phenylhexan-3-yl) acetate

InChI

InChI=1S/C14H18O3/c1-11(15)10-14(17-12(2)16)9-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3

InChI Key

LQWLTOFTKCGGHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CCC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-acetyl-5-oxo-3-phenylhexanoate

  • Structure: Features a 5-oxo hexanoate backbone with an ethyl ester at position 3, an acetyl group at position 4, and a phenyl group at position 3.
  • Key Differences :
    • The acetyl group at position 4 increases steric bulk and lipophilicity compared to the simpler acetate ester in the target compound.
    • The ethyl ester (vs. methyl in acetate) may alter hydrolysis rates and solubility profiles.
  • Reactivity: The acetyl group could participate in nucleophilic reactions (e.g., enolate formation), whereas the target compound’s acetate is more likely to undergo hydrolysis or transesterification .

2-(Hydroxy(phenyl)methylene)-5-oxo-3-phenylhexanoic acid

  • Structure: Contains a 5-oxo hexanoic acid backbone with a hydroxy(phenyl)methylene group and a phenyl substituent.
  • Key Differences: The carboxylic acid group at the terminus enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the acetate ester.
  • Applications : Likely used in coordination chemistry or as a ligand due to its acidic and chelating properties, unlike the target compound’s ester-dominated reactivity .

6-Oxo-1-(3-phenylpropanoyl)-1,2,3,6-tetrahydropyridin-3-yl acetate

  • Structure: Cyclic tetrahydropyridinone ring with a 3-phenylpropanoyl substituent and an acetate group on the ring.
  • The 3-phenylpropanoyl group introduces a branched aromatic chain, differing from the linear hexan backbone of the target compound.
  • Stability : The cyclic structure may resist hydrolysis better than the linear acetate ester in the target compound .

Vinyl Acetate and Polyvinyl Acetate

  • Structure: Vinyl acetate is a monomer with the formula CH3CO2CH=CH2, polymerizing to form polyvinyl acetate (PVA).
  • Key Differences: The target compound’s acetate is a terminal ester on a saturated chain, whereas vinyl acetate’s ester is adjacent to a reactive double bond. PVA’s polymeric nature grants it applications in adhesives and coatings, unlike the monomeric target compound.
  • Reactivity : Vinyl acetate undergoes radical polymerization, while the target compound’s acetate is more likely to participate in hydrolysis or acyl transfer reactions .

Data Table: Comparative Analysis of Key Features

Compound Name Backbone Structure Key Functional Groups Polarity Notable Reactivity Potential Applications
5-Oxo-1-phenylhexan-3-yl acetate Linear hexan Phenyl, ketone, acetate ester Moderate Hydrolysis, esterification Synthetic intermediate, fragrances
Ethyl 4-acetyl-5-oxo-3-phenylhexanoate Linear hexan Phenyl, ketone, ethyl ester, acetyl Low-Moderate Enolate formation, nucleophilic substitution Pharmaceuticals, agrochemicals
2-(Hydroxy(phenyl)methylene)-5-oxo-... Linear hexanoic acid Carboxylic acid, phenyl, ketone High Chelation, decarboxylation Metal ligands, catalysis
6-Oxo-1-(3-phenylpropanoyl)-... acetate Cyclic tetrahydropyridinone Phenylpropanoyl, ketone, acetate ester Moderate Ring-opening, hydrolysis Bioactive molecules, drug design
Vinyl Acetate Ethylene derivative Acetate ester, double bond Low Polymerization, radical reactions Adhesives, coatings, plastics

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